molecular formula C16H20N2O2S B11055011 Ethyl 4-[(2-azabicyclo[2.2.1]hept-2-ylcarbonothioyl)amino]benzoate

Ethyl 4-[(2-azabicyclo[2.2.1]hept-2-ylcarbonothioyl)amino]benzoate

Cat. No.: B11055011
M. Wt: 304.4 g/mol
InChI Key: YQTGXYFCOLKVSH-UHFFFAOYSA-N
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Description

ETHYL 4-[(2-AZABICYCLO[221]HEPT-2-YLCARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that features a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2-AZABICYCLO[2.2.1]HEPT-2-YLCARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps. One common approach is the reaction of 2-azabicyclo[2.2.1]hept-2-yl isothiocyanate with ethyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(2-AZABICYCLO[2.2.1]HEPT-2-YLCARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

ETHYL 4-[(2-AZABICYCLO[2.2.1]HEPT-2-YLCARBOTHIOYL)AMINO]BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various therapeutic agents.

    Synthetic Organic Chemistry: The compound serves as a building block for the construction of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[(2-AZABICYCLO[2.2.1]HEPT-2-YLCARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[(2-AZABICYCLO[2.2.1]HEPT-2-YLCARBOTHIOYL)AMINO]BENZOATE is unique due to its combination of a bicyclic structure with a thioamide group and an aromatic ester. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal and synthetic chemistry.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 4-(2-azabicyclo[2.2.1]heptane-2-carbothioylamino)benzoate

InChI

InChI=1S/C16H20N2O2S/c1-2-20-15(19)12-4-6-13(7-5-12)17-16(21)18-10-11-3-8-14(18)9-11/h4-7,11,14H,2-3,8-10H2,1H3,(H,17,21)

InChI Key

YQTGXYFCOLKVSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CC3CCC2C3

Origin of Product

United States

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